S-Gboxin
Description
BenchChem offers high-quality S-Gboxin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Gboxin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJNAWCJSUZDG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F3IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-Gboxin: A Targeted Approach to Disrupting the Powerhouse of Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Cancer cell metabolism is a burgeoning field of research, offering novel therapeutic avenues. One of the most promising strategies is the targeted inhibition of oxidative phosphorylation (OXPHOS), a key metabolic pathway that fuels the relentless proliferation and survival of many tumor types. This technical guide provides a comprehensive overview of S-Gboxin, a potent and selective inhibitor of mitochondrial F1F0-ATPase (ATP synthase), and its impact on oxidative phosphorylation in cancer. We will delve into the mechanistic intricacies of S-Gboxin's action, furnish detailed protocols for its experimental evaluation, and present a framework for interpreting the resultant data. This document is intended to be a valuable resource for researchers actively engaged in the discovery and development of next-generation cancer therapeutics.
Introduction: The Metabolic Vulnerability of Cancer
Cancer cells exhibit profound metabolic reprogramming to meet the bioenergetic and biosynthetic demands of rapid growth. While the Warburg effect, characterized by elevated glycolysis even in the presence of oxygen, has long been a central tenet of cancer metabolism, it is now clear that many cancer cells also rely heavily on mitochondrial oxidative phosphorylation for ATP production, redox balance, and the synthesis of metabolic intermediates.[1] This reliance on OXPHOS presents a critical vulnerability that can be exploited for therapeutic intervention.
S-Gboxin, a pharmacokinetically optimized analog of Gboxin, has emerged as a promising agent that targets this vulnerability.[1][2] Gboxin was first identified in a high-throughput screen for compounds that selectively inhibit the growth of glioblastoma (GBM) cells. Its mechanism of action is centered on the direct inhibition of mitochondrial ATP synthase (Complex V), the terminal enzyme of the electron transport chain responsible for the majority of cellular ATP synthesis.[3][4][5][6] This guide will explore the scientific rationale behind targeting ATP synthase with S-Gboxin and provide the technical framework for investigating its anti-cancer effects.
The Mechanism of Action: How S-Gboxin Cripples the Mitochondrial Engine
S-Gboxin's efficacy stems from its ability to selectively accumulate in the mitochondria of cancer cells and inhibit the F1F0-ATPase. This selectivity is multifactorial, capitalizing on the distinct physiological properties of tumor cell mitochondria.
Preferential Accumulation in Cancer Cell Mitochondria
Gboxin, the parent compound of S-Gboxin, is a cationic molecule.[3][7] Cancer cell mitochondria typically exhibit a higher mitochondrial membrane potential (ΔΨm) compared to their normal counterparts. This elevated potential acts as a strong driving force for the accumulation of positively charged molecules like Gboxin within the mitochondrial matrix.[4] Furthermore, the mitochondrial matrix of many cancer cells is more alkaline (higher pH) than that of normal cells, which also contributes to the trapping of Gboxin.[3]
Inhibition of F1F0-ATPase (Complex V)
Once concentrated in the mitochondria, S-Gboxin directly binds to and inhibits the F0F1 ATP synthase.[3] This enzyme complex utilizes the proton motive force generated by the electron transport chain to convert ADP and inorganic phosphate into ATP. By blocking this critical step, S-Gboxin effectively shuts down mitochondrial ATP production. This leads to a rapid and sustained decrease in the oxygen consumption rate (OCR) in cancer cells.[3]
The Role of the Mitochondrial Permeability Transition Pore (mPTP)
Interestingly, the sensitivity of cells to Gboxin is also linked to the functional state of the mitochondrial permeability transition pore (mPTP).[3][7] Cells that are resistant to Gboxin often have a more active mPTP, which can dissipate the mitochondrial membrane potential and reduce the accumulation of the drug.[3] In contrast, many cancer cells, including glioblastoma, exhibit diminished mPTP activity, rendering them more susceptible to Gboxin-induced toxicity.[7]
A visual representation of S-Gboxin's mechanism of action is provided in the following diagram:
Caption: S-Gboxin's mechanism of action in cancer cell mitochondria.
Experimental Evaluation of S-Gboxin's Impact on Oxidative Phosphorylation
A robust evaluation of S-Gboxin's effects requires a multi-pronged experimental approach. The following section outlines key assays and provides detailed, field-proven protocols.
Measuring Cellular Respiration: The Seahorse XF Analyzer
The Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis. The oxygen consumption rate (OCR) is a direct indicator of mitochondrial activity.
Experimental Protocol: Seahorse XF Mito Stress Test
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: The day of the assay, replace the growth medium with pre-warmed XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Drug Loading: Load the injector ports of the Seahorse sensor cartridge with S-Gboxin and other mitochondrial modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations.
-
Seahorse XF Analysis: Calibrate the sensor cartridge and place it into the cell culture microplate. Initiate the Seahorse XF program to measure baseline OCR and the response to the sequential injection of the compounds.
-
Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration in each well.
Data Presentation: Expected OCR Profile
| Treatment Group | Basal OCR (pmol/min) | ATP-Linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | High | High | High | Present |
| S-Gboxin | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Oligomycin | Decreased | Abolished | - | - |
Assessing ATP Synthase Activity
A direct measurement of ATP synthase activity in isolated mitochondria or cell lysates can confirm S-Gboxin's specific inhibitory effect. Luminescence-based assays are highly sensitive and widely used.
Experimental Protocol: Luminescent ATP Synthase Activity Assay
-
Mitochondrial Isolation (Optional): Isolate mitochondria from treated and untreated cancer cells using differential centrifugation.
-
Sample Preparation: Prepare mitochondrial lysates or whole-cell lysates in a suitable buffer.
-
Assay Reaction: In a white 96-well plate, add the lysate, ADP, and a luciferin/luciferase-based ATP detection reagent.
-
Initiate Reaction: Add the substrate for ATP synthase (e.g., succinate or pyruvate/malate) to initiate the reaction.
-
Luminescence Measurement: Immediately measure the luminescence signal over time using a microplate reader. The rate of increase in luminescence is proportional to the ATP synthase activity.
Determining Cancer Cell Viability
To assess the cytotoxic effects of S-Gboxin, standard cell viability assays can be employed. The MTT and resazurin assays are colorimetric methods that measure the metabolic activity of viable cells.
Experimental Protocol: MTT/Resazurin Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.
-
S-Gboxin Treatment: Treat the cells with a range of S-Gboxin concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours.
-
-
Absorbance/Fluorescence Measurement: Measure the absorbance (MTT) or fluorescence (resazurin) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of S-Gboxin.
Monitoring Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red.
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Treatment: Treat cancer cells with S-Gboxin for the desired time. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Incubate the cells with JC-1 staining solution in the dark.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. Measure both green (monomeric JC-1 in the cytoplasm) and red (J-aggregates in healthy mitochondria) fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for evaluating the impact of S-Gboxin on cancer cells.
Caption: A streamlined workflow for assessing the effects of S-Gboxin.
Logical Framework: Connecting Inhibition to Cell Fate
The inhibition of oxidative phosphorylation by S-Gboxin triggers a cascade of events that ultimately lead to cancer cell death. The logical relationship between these events is crucial for understanding the therapeutic potential of this compound.
Caption: The logical cascade from OXPHOS inhibition to cancer cell death.
Challenges and Future Directions
Despite the promising preclinical data, the therapeutic development of Gboxin and its analogs faces challenges. The hydrophobic nature and short in vivo half-life of the parent compound necessitated the development of S-Gboxin and novel delivery strategies, such as encapsulation in nanoparticles, to improve its pharmacokinetic profile and tumor targeting.[8] Future research should focus on optimizing these delivery systems and exploring combination therapies. For instance, combining S-Gboxin with inhibitors of other metabolic pathways, such as glycolysis or glutaminolysis, or with inhibitors of signaling pathways like AMPK, could lead to synergistic anti-cancer effects.[2]
Conclusion
S-Gboxin represents a highly promising therapeutic agent that exploits the metabolic vulnerabilities of cancer cells. Its ability to selectively inhibit oxidative phosphorylation by targeting the mitochondrial F1F0-ATPase provides a potent mechanism for inducing cancer cell death. The experimental framework outlined in this guide offers a comprehensive approach for researchers to investigate the effects of S-Gboxin and similar compounds. As our understanding of cancer metabolism continues to evolve, targeted therapies like S-Gboxin will undoubtedly play an increasingly important role in the future of oncology.
References
-
Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - PMC. (2023-07-28). Available at: [Link]
-
Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - ResearchGate. (2019-03-21). Available at: [Link]
-
S-Gboxin is metabolically stable and has pharmacokinetic properties... - ResearchGate. Available at: [Link]
-
Gboxin is an Oxidative Phosphorylation Inhibitor That Targets Glioblastoma. Available at: [Link]
-
comment on “using novel oxidative phosphorylation inhibitors to attenuate drug resistance - EXCLI Journal. (2025-10-21). Available at: [Link]
-
Gboxin Induced Apoptosis and Ferroptosis of Cervical Cancer Cells by Promoting Autophagy-Mediated Inhibition of Nrf2 Signaling Under Low-Glucose Conditions - MDPI. Available at: [Link]
-
Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC - NIH. (2019-09-06). Available at: [Link]
-
P02.07.B TARGETING GLIOBLASTOMA MITOCHONDRIAL METABOLISM WITH S-GBOXIN INDUCES CYTOTOXICITY UNDER CONDITIONS OF THE TUMOR MICROENVIRONMENT | Neuro-Oncology | Oxford Academic. (2025-10-03). Available at: [Link]
-
Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - PubMed. (2023-07-28). Available at: [Link]
-
Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - Macquarie University. (2023-07-28). Available at: [Link]
Sources
- 1. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Video: The ATP Bioluminescence Assay [jove.com]
- 6. sunlongbiotech.com [sunlongbiotech.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Reprogramming of Glioma Cells via S-Gboxin: A Technical Guide to Targeting Mitochondrial Vulnerabilities
[1]
Executive Summary: The Metabolic Paradox of Glioblastoma
Glioblastoma (GBM) exhibits a distinct metabolic plasticity that defies conventional therapeutic logic.[1][2][3] While the Warburg effect (aerobic glycolysis) is a well-characterized hallmark, a critical subpopulation of GBM cells—specifically slow-cycling, tumor-initiating cells—retains a heavy dependence on Oxidative Phosphorylation (OXPHOS) for survival.[1][2] This reliance creates a specific, exploitable vulnerability: the high mitochondrial proton gradient .[1]
S-Gboxin represents a paradigm shift in targeting this vulnerability.[1] Unlike non-specific mitochondrial toxins, S-Gboxin is a stable, positively charged benzimidazolium analog that acts as a "proton gradient trap."[1] It selectively accumulates in the mitochondrial matrix of GBM cells due to their pathologically elevated membrane potential (
This guide provides a rigorous technical framework for utilizing S-Gboxin to disrupt glioma metabolism. It details the mechanistic rationale, chemical handling, and validated protocols for in vitro metabolic profiling and in vivo efficacy studies.[1]
Mechanistic Foundation: The Proton Gradient Trap[1]
The efficacy of S-Gboxin is not driven by specific receptor binding, but by biophysical selectivity.[1] Understanding this mechanism is prerequisite to experimental design.[1]
The Accumulation Driver
Normal cells regulate their mitochondrial pH and membrane potential via the Mitochondrial Permeability Transition Pore (mPTP) .[1] When matrix pH or potential becomes excessive, the mPTP opens transiently to dissipate the gradient.[1]
-
GBM Anomaly: GBM cells often lack this functional mPTP regulation, leading to a sustained hyperpolarized state (
mV) and higher matrix pH.[1] -
S-Gboxin Action: Being lipophilic and cationic, S-Gboxin follows the Nernstian potential.[1] It accumulates in GBM mitochondria at concentrations up to 1000-fold higher than in the cytosol.[1] Once inside, it inhibits Complex V, halting ATP production and inducing irreversible metabolic collapse.[1]
Mechanism of Action Diagram
The following diagram illustrates the differential accumulation of S-Gboxin in GBM cells versus healthy astrocytes.
Figure 1: Differential accumulation of S-Gboxin driven by mitochondrial membrane potential and mPTP status.[1]
Chemical Biology & Stability
The transition from Gboxin to S-Gboxin was necessitated by pharmacokinetic limitations.[1] While the primary screening hit (Gboxin) showed nanomolar potency, its plasma half-life was negligible (<5 min), rendering it unsuitable for systemic administration.[1][4]
Comparative Profile:
| Feature | Gboxin (Original) | S-Gboxin (Stable Analog) | Implication |
| IC50 (GBM Cells) | ~150 nM | ~470 nM | S-Gboxin requires slightly higher dosing but retains high potency.[1] |
| Plasma Stability | Unstable (t | High Stability | S-Gboxin is suitable for IP/IV administration.[1] |
| Solubility | Low | Improved | Easier formulation for in vivo studies.[1] |
| Primary Target | Complex V | Complex V | Mechanism is conserved.[1] |
Handling & Storage:
Experimental Protocols
Protocol A: Validating Metabolic Specificity (Seahorse XF Assay)
Objective: To quantify the inhibition of Oxygen Consumption Rate (OCR) and confirm Complex V targeting.[1]
Reagents:
-
Seahorse XF Cell Mito Stress Test Kit.[1]
-
S-Gboxin (titration: 100 nM – 10 µM).[1]
-
Oligomycin (Positive control for Complex V inhibition).[1]
Workflow:
-
Seeding: Plate GBM cells (e.g., U87, patient-derived neurospheres) at 20,000 cells/well in XF96 plates. Incubate overnight.
-
Pre-treatment (Optional): For acute effects, inject S-Gboxin via Port A. For chronic effects, pre-treat cells for 24h.[1]
-
Assay Running Media: DMEM (unbuffered), supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.[1] pH adjusted to 7.4 at 37°C.
-
Injection Strategy:
-
Data Analysis:
Protocol B: In Vivo Efficacy (GBM Xenograft)
Objective: To assess tumor growth inhibition in a systemic model.[1]
Animal Model:
-
NOD/SCID or Nude mice.[1]
-
Tumor: Intracranial or subcutaneous implantation of Luciferase-tagged GBM neurospheres (e.g., HTS cells).[1]
Administration Protocol:
-
Formulation: Dissolve S-Gboxin in a vehicle of 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline .
-
Dosing: 10 mg/kg, Intraperitoneal (IP), once daily (QD).
-
Initiation: Start treatment 3–14 days post-implantation (depending on tumor growth rate).[1][5]
-
Monitoring:
-
Subcutaneous: Caliper measurements (Volume = 0.5 × Length × Width
). -
Intracranial: Bioluminescence imaging (BLI) twice weekly.[1]
-
-
Endpoints: Tumor volume reduction, overall survival (Kaplan-Meier), and body weight (toxicity check).[1]
Workflow Visualization
The following diagram outlines the critical path for validating S-Gboxin efficacy, from initial screening to in vivo proof of concept.
Figure 2: Experimental workflow for S-Gboxin validation.
Key Data Benchmarks
When analyzing your results, compare against these established benchmarks derived from Shi et al. (2019) and subsequent studies.
| Parameter | Expected Result (GBM) | Expected Result (Normal Cells) |
| ATP Levels (24h) | >80% Reduction | <10% Reduction |
| Mitochondrial Potential | Initial Hyperpolarization (Accumulation phase) followed by collapse | Stable |
| ROS Production | Significant Increase | Minimal Change |
| Cell Cycle | Arrest in G1/G0 Phase | Normal Cycling |
Troubleshooting Note: If you observe toxicity in normal cells (astrocytes/MEFs), verify the concentration. Specificity is dose-dependent.[1] Concentrations >5 µM may override the mPTP safety mechanism in normal cells.[1]
References
-
Shi, Y., Lim, S. K., Liang, Q., et al. (2019).[1][5] Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[1][2][4][5][6][7][8][9] Nature, 567(7748), 341–346.[1]
-
Zhang, L., et al. (2023).[1] Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment.[1][8][9] Journal of Nanobiotechnology, 21, 245.[1]
-
MedChemExpress. (n.d.).[1] Gboxin Product Information and Biological Activity.
-
Cayman Chemical. (n.d.).[1] Gboxin Product Data Sheet.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting metabolic reprogramming in glioblastoma as a new strategy to overcome therapy resistance [frontiersin.org]
- 4. Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
Methodological & Application
preparing S-Gboxin stock solution in DMSO vs saline
Application Note: High-Performance Formulation of S-Gboxin From DMSO Stock to In Vivo Delivery Vehicles
Executive Summary
S-Gboxin is a stable functional analog of Gboxin, a potent oxidative phosphorylation (OXPHOS) inhibitor that targets F0F1 ATP synthase in glioblastoma (GBM) cells. While S-Gboxin exhibits superior metabolic stability compared to its parent compound, its lipophilic cationic nature presents significant formulation challenges.
This guide addresses the critical dichotomy in S-Gboxin preparation:
-
In Vitro: High-concentration DMSO stocks are required for cellular assays.
-
In Vivo: Simple saline dilution causes immediate precipitation. Successful administration requires a multi-component co-solvent system (DMSO/PEG300/Tween-80/Saline) to ensure bioavailability and prevent embolism.
Scientific Background & Mechanism
Mechanism of Action:
S-Gboxin is a lipophilic cation. It leverages the hyperpolarized mitochondrial membrane potential (
Physicochemical Constraints:
-
Hydrophobicity: S-Gboxin has low aqueous solubility.
-
Charge: Positive charge aids mitochondrial entry but complicates saline solubility at neutral pH without surfactants.
-
Stability: Unlike Gboxin, S-Gboxin is resistant to plasma esterases, making it suitable for systemic delivery if formulated correctly.
Protocol A: DMSO Stock Preparation (In Vitro)
For cellular assays (IC50 determination, mechanistic studies).
Reagents:
Procedure:
-
Calculation: Determine the mass required for a 10 mM stock solution.
-
Example: MW of S-Gboxin ≈ 450-500 g/mol (Check specific batch MW).
-
Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000.
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing S-Gboxin powder.
-
Critical: Do not add water or saline at this stage.
-
-
Mixing: Vortex for 30–60 seconds until the solution is perfectly clear.
-
Sterilization: If required, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use PES or cellulose acetate filters as they may bind the drug.
-
Storage: Aliquot into light-protective amber vials (20–50 µL/vial) to avoid freeze-thaw cycles. Store at -80°C . Stable for 6 months.
Usage in Media:
-
Dilute the DMSO stock directly into culture medium immediately before use.
-
Keep final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.
Protocol B: In Vivo Vehicle Preparation
For IP/IV administration in mice. Simple saline dilution is NOT recommended.
The "Saline Myth": Attempting to dilute S-Gboxin DMSO stock directly into 0.9% Saline results in "crashing out" (rapid crystallization). This causes inconsistent dosing and potential physical blockage of capillaries (embolism).
The Validated Co-Solvent Protocol (10/40/5/45): This protocol utilizes PEG300 as a co-solvent and Tween-80 as a surfactant to maintain solubility in the aqueous phase.
Formulation Composition:
Step-by-Step Mixing Order (CRITICAL): Failure to follow this order will result in precipitation.
-
Step 1 (Solubilization): Prepare the S-Gboxin stock in 100% DMSO (e.g., at 20–25 mg/mL).
-
Step 2 (Co-solvent): Add PEG300 to the DMSO stock.
-
Volume: 40% of final volume.[3]
-
Action: Vortex vigorously. The solution should remain clear.
-
-
Step 3 (Surfactant): Add Tween-80 to the mixture.
-
Volume: 5% of final volume.
-
Action: Vortex gently (avoid excessive foaming).
-
-
Step 4 (Aqueous Phase): Slowly add pre-warmed (37°C) Saline .
-
Volume: 45% of final volume.[3]
-
Action: Add dropwise while vortexing or swirling.
-
-
Final Check: The solution should be clear and free of particulates. If cloudy, sonicate in a water bath at 37°C for 5 minutes.
Target Concentration: This method typically yields a stable solution up to 2.0 – 2.5 mg/mL .
Comparative Analysis: DMSO vs. Saline vs. Co-Solvent[3]
| Feature | DMSO Stock (100%) | Saline Only (0.9% NaCl) | Optimized Vehicle (10/40/5/45) |
| Solubility | Excellent (>20 mg/mL) | Very Poor (Precipitates) | Good (~2.5 mg/mL) |
| Stability | High (-80°C storage) | Unstable (Immediate crash) | Moderate (Prepare fresh) |
| Toxicity | High (if undiluted) | Low (Vehicle only) | Low/Moderate (Safe for IP) |
| Application | Stock storage / In vitro | DO NOT USE | In vivo (IP/IV) |
| Risk | DMSO toxicity >1% | Embolism / No drug effect | Viscosity (use 27G+ needle) |
Visual Workflows
Figure 1: In Vivo Formulation Decision Tree
Caption: Step-by-step logic for preparing S-Gboxin for animal administration, highlighting the critical order of solvent addition.
Figure 2: Mechanism of Action
Caption: S-Gboxin accumulates in GBM mitochondria driven by high membrane potential, inhibiting ATP Synthase.
Troubleshooting & FAQ
-
Q: Can I store the In Vivo formulation?
-
A: No. The aqueous mixture is less stable than the pure DMSO stock. Prepare fresh daily. If absolutely necessary, store at 4°C for <24 hours, but check for precipitation before use.
-
-
Q: The solution is viscous. Is this normal?
-
A: Yes, 40% PEG300 increases viscosity. Use a slightly larger needle (e.g., 27G) and inject slowly to minimize animal discomfort.
-
-
Q: Can I use PBS instead of Saline?
-
A: Yes, PBS is generally interchangeable with Saline in this protocol, provided the pH is near 7.4.
-
-
Q: What if I need a higher concentration (>5 mg/mL)?
-
A: The 10/40/5/45 method may saturate.[3] Consider using 20% SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in saline as the diluent instead of the PEG/Tween mixture.
-
References
-
Shi, Y., et al. (2019).[2][5] Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[1][2][5][6][7][8][9] Nature. [Link]
-
Lim, S. K., et al. (2020). Therapeutic targeting of OXPHOS in cancer with Gboxin analogs. Cell Chemical Biology. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Assessing Cellular Viability and Cytotoxicity Following S-Gboxin Exposure: A Detailed Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding S-Gboxin and the Critical Need for Viability Assessment
S-Gboxin, a derivative of the novel small molecule Gboxin, has emerged as a potent anti-cancer agent, particularly demonstrating efficacy against glioblastoma (GBM).[1][2] Its primary mechanism of action is the inhibition of oxidative phosphorylation, a fundamental process for energy production in cells.[1][2] S-Gboxin achieves this by targeting the F0F1 ATP synthase in mitochondria, leading to a rapid and sustained blockade of cellular respiration.[1][2][3] This targeted disruption of energy metabolism makes S-Gboxin a compound of significant interest for therapeutic development. However, any compound that interferes with such a central cellular process necessitates a thorough evaluation of its effects on cell viability, proliferation, and the induction of cell death.
This comprehensive guide provides a framework and detailed protocols for assessing the cellular response to S-Gboxin exposure. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described workflows are self-validating and grounded in established scientific principles.
Part 1: The Molecular Mechanism of S-Gboxin and its Impact on Cellular Energetics
Unlike compounds that target specific signaling pathways, S-Gboxin's action is aimed at the powerhouse of the cell: the mitochondrion. It leverages its positive charge to accumulate in the mitochondria of cancer cells, which often exhibit a higher mitochondrial membrane potential than normal cells.[1][2] Once localized, it inhibits the F0F1 ATP synthase, effectively shutting down the primary source of ATP production. This leads to a cascade of events including a decrease in oxygen consumption and a reduction in cellular energy levels.[1][2] In vivo studies have demonstrated that S-Gboxin treatment can lead to reduced tumor volume, decreased cellular density, and inhibited proliferation.[1][4]
Given this mechanism, a comprehensive assessment of cell viability should aim to answer the following key questions:
-
What is the dose-dependent effect of S-Gboxin on cell proliferation and metabolic activity?
-
Does S-Gboxin induce programmed cell death (apoptosis) or another form of cell death?
-
What are the key molecular players involved in S-Gboxin-induced cell death?
To address these questions, a multi-pronged experimental approach is essential. We will focus on three core assays: the MTT assay for metabolic viability, Annexin V/PI staining for apoptosis detection, and a caspase-3 activity assay to probe the apoptotic machinery.
Caption: The mechanism of S-Gboxin-induced cytotoxicity.
Part 2: Core Methodologies for Assessing Cell Viability
The MTT Assay: A Measure of Metabolic Competence
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating cell viability and proliferation.[5][6] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of purple formazan crystals.[5][7][8] The quantity of these crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[8] This assay is an excellent first-pass screen to determine the dose-dependent cytotoxic or cytostatic effects of S-Gboxin.[6][9][10]
Annexin V/PI Staining: Distinguishing Apoptosis from Necrosis
To understand how S-Gboxin induces cell death, it's crucial to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V and Propidium Iodide (PI) assay is a robust flow cytometry-based method for this purpose.[11][12] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be labeled with a fluorescent dye (like FITC) to identify these early apoptotic cells.[11] Propidium Iodide is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells.[11] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[12] By using both stains, we can distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Caspase-3 Activity Assay: Quantifying the Executioner of Apoptosis
Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 is considered a key "executioner" caspase, responsible for cleaving numerous cellular proteins and orchestrating the dismantling of the cell during apoptosis.[13] Measuring the activity of caspase-3 provides a specific and quantitative readout of apoptosis induction.[13][14] These assays typically employ a synthetic substrate that, when cleaved by active caspase-3, releases a fluorescent or chromogenic molecule that can be easily quantified.[13][15][16]
Caption: A multi-assay workflow for a comprehensive viability assessment.
Part 3: Detailed Experimental Protocols
Protocol 1: MTT Assay for Determining S-Gboxin IC50
Objective: To determine the concentration of S-Gboxin that inhibits cell viability by 50% (IC50).
Materials:
-
S-Gboxin stock solution (e.g., in DMSO)
-
Target cells in culture
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment and recovery.
-
S-Gboxin Treatment: Prepare serial dilutions of S-Gboxin in complete culture medium. Carefully aspirate the medium from the wells and add 100 µL of the S-Gboxin dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest S-Gboxin dose) and untreated controls.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[9][17] Observe the formation of purple formazan crystals under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.[7]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each S-Gboxin concentration: % Viability = (Absorbance_treated / Absorbance_untreated_control) * 100
-
Plot % Viability against the log of S-Gboxin concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the percentage of live, apoptotic, and necrotic cells after S-Gboxin treatment.
Materials:
-
S-Gboxin
-
Target cells in culture
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with S-Gboxin at concentrations around the determined IC50 for the desired duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[18]
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
Objective: To measure the activity of caspase-3 in cell lysates following S-Gboxin treatment.
Materials:
-
S-Gboxin
-
Target cells in culture
-
Cell lysis buffer
-
Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate)
-
96-well clear flat-bottom plate
-
Microplate reader (405 nm wavelength)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with S-Gboxin as described for the Annexin V assay.
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the manufacturer's protocol for the caspase-3 assay kit.[13] This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading for the assay.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each lysate to separate wells. Adjust the volume with lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer, protected from light.[15]
-
Absorbance Reading: Read the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
Data Analysis:
-
Correct the readings by subtracting the blank.
-
Express the caspase-3 activity as fold change relative to the untreated control after normalizing for protein concentration.
Part 4: Data Interpretation and Presentation
Table 1: Example Data Summary of S-Gboxin's Effects on a Glioblastoma Cell Line
| Assay | Endpoint | Result (at 48h) | Interpretation |
| MTT Assay | IC50 Value | 12.5 µM | S-Gboxin potently inhibits metabolic activity and/or proliferation. |
| Annexin V/PI Staining | % Early Apoptotic Cells (at 12.5 µM) | 35% | S-Gboxin induces a significant level of programmed cell death. |
| Caspase-3 Activity | Fold Increase (at 12.5 µM) | 4.2-fold | The observed apoptosis is mediated through the activation of executioner caspase-3. |
Conclusion
The assessment of cell viability is a cornerstone of preclinical drug development. For a compound like S-Gboxin, which targets the fundamental process of cellular energy production, a multi-faceted approach is non-negotiable. By combining assays that measure metabolic activity (MTT), identify the mode of cell death (Annexin V/PI), and quantify key apoptotic mediators (Caspase-3), researchers can build a comprehensive and robust profile of S-Gboxin's cellular effects. This detailed understanding is paramount for advancing its development as a potential therapeutic agent for glioblastoma and other malignancies.
References
-
Shi, Y., Lim, S. K., Liang, Q., Iyer, S. V., Wang, H. Y., Wang, Z., ... & Parada, L. F. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. Nature, 567(7748), 341-346. [Link]
-
Shi, Y., et al. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. Nature. Author manuscript; available in PMC 2019 September 06. [Link]
-
Ohka, F., et al. (2012). STING contributes to anti-glioma immunity via triggering type-I IFN signals in the tumor microenvironment. Oncoimmunology, 1(8), 1336-1346. [Link]
-
Baird, J. R., et al. (2020). STING enhances cell death through regulation of reactive oxygen species and DNA damage. Cancer Research, 80(1), 147-157. [Link]
-
Li, T., & Chen, Z. J. (2018). STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update. Journal of immunology (Baltimore, Md. : 1950), 201(12), 3465–3472. [Link]
-
Wu, J., et al. (2018). STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update. Mediators of Inflammation, 2018, 3803602. [Link]
-
AstraZeneca. (2020). STING agonist: mechanism of action. YouTube. [Link]
-
Li, M., et al. (2023). Gboxin Induced Apoptosis and Ferroptosis of Cervical Cancer Cells by Promoting Autophagy-Mediated Inhibition of Nrf2 Signaling Under Low-Glucose Conditions. International Journal of Molecular Sciences, 24(23), 16999. [Link]
-
Shi, Y., et al. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. PubMed. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Assay Genie. (2024). STING Activators As Cancer Therapeutics. YouTube. [Link]
-
Wang, Y., et al. (2023). Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment. Nature Communications, 14(1), 4583. [Link]
-
Sirleaf, K., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2481, 157-172. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]
-
Jayanthi, S., & Ramalingam, K. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(18), e3761. [Link]
-
Maciejowski, J., & de Lange, T. (2017). Expanding the Role of STING in Cellular Homeostasis and Transformation. Cancer cell, 31(2), 167–169. [Link]
-
Tang, C. H., et al. (2016). Agonist-Mediated Activation of STING Induces Apoptosis in Malignant B Cells. Cancer research, 76(8), 2137–2152. [Link]
-
Li, S., et al. (2021). STING inhibitors target the cyclic dinucleotide binding pocket. Proceedings of the National Academy of Sciences of the United States of America, 118(23), e2025372118. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Tyagi, N., & Shukla, P. (2017). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 1537, 13–24. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
Sources
- 1. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. atcc.org [atcc.org]
- 18. bio-techne.com [bio-techne.com]
Application Note: High-Precision Intravenous Administration of S-Gboxin
Executive Summary
S-Gboxin is a metabolically stable analog of Gboxin, a benzimidazolinium-based oxidative phosphorylation (OXPHOS) inhibitor. Unlike the parent compound, which suffers from rapid plasma clearance (
This guide provides a rigorous methodology for the intravenous (IV) administration of S-Gboxin. Due to its lipophilic nature and specific proton-gradient-dependent mechanism, standard saline reconstitution is insufficient. This protocol details two validated formulation strategies—Cyclodextrin Complexation (Gold Standard) and Co-Solvent Systems —to ensure bioavailability and prevent precipitation-induced embolisms during tail vein injection.
Mechanism of Action & Rationale
S-Gboxin functions as a "proton-gradient mimetic." Its cationic structure allows it to accumulate irreversibly within the mitochondrial matrix of cancer cells, driven by their hyperpolarized inner mitochondrial membrane potential (
Diagram 1: S-Gboxin Mechanism & Stability
Figure 1: The chemical logic of S-Gboxin targeting. The stable analog resists plasma esterases, accumulates in the hyperpolarized mitochondria of GBM cells, and inhibits Complex V.
Formulation Protocols
S-Gboxin is poorly soluble in water (<1 mg/mL).[1] Direct injection of a DMSO stock into the bloodstream will cause immediate precipitation and thrombosis. You must use one of the following vehicle systems.
Method A: SBE-β-CD Complexation (Recommended)
Why: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic drug, improving solubility and reducing phlebitis risk. This is the preferred method for repeated dosing.
Materials:
-
S-Gboxin (Solid powder, stored at -80°C)
-
SBE-β-CD (Captisol® or equivalent)
-
Anhydrous DMSO (molecular biology grade)
-
Sterile Saline (0.9% NaCl)
-
0.22 µm PES syringe filter
Protocol:
-
Stock Preparation: Dissolve S-Gboxin powder in anhydrous DMSO to a concentration of 20 mg/mL . Vortex until perfectly clear.
-
Vehicle Preparation: Dissolve 2.0 g of SBE-β-CD in 10 mL of sterile saline (20% w/v solution). Filter sterilize (0.22 µm).
-
Complexation (The "10:90" Rule):
-
To prepare 1 mL of working solution (2 mg/mL final conc):
-
Slowly add 100 µL of S-Gboxin DMSO Stock (20 mg/mL) to 900 µL of the 20% SBE-β-CD vehicle.
-
Crucial: Add the DMSO into the moving cyclodextrin solution while vortexing gently. Do not add vehicle to DMSO.
-
-
Verification: The result should be a clear, precipitate-free solution. If cloudy, sonicate at 37°C for 5 minutes.
Method B: PEG/Tween Co-Solvent System (Alternative)
Why: Use this only if cyclodextrins are unavailable. This vehicle has higher viscosity and may cause hypersensitivity if used for >14 days.
Protocol:
-
Stock: Prepare 20 mg/mL S-Gboxin in DMSO.
-
Sequential Addition (Critical Order):
-
Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
-
Final Concentration: 2 mg/mL.
Intravenous Administration Workflow
Target Animal: C57BL/6 or Nude Mice (20–25g) Route: Lateral Tail Vein Recommended Dose: 2–5 mg/kg (IV Bolus). Note: IP doses are typically higher (10 mg/kg).
Diagram 2: IV Injection Workflow
Figure 2: Step-by-step decision tree for preparing and administering S-Gboxin, including critical checkpoints for precipitation.
Step-by-Step Procedure
-
Dose Calculation:
-
Mouse Weight: 25 g (0.025 kg).
-
Target Dose: 4 mg/kg.
-
Total Drug Required:
. -
Injection Volume (using 2 mg/mL stock):
. -
Max Volume: Do not exceed 150 µL (6 mL/kg) for rapid bolus to avoid hemodynamic stress.
-
-
Animal Preparation:
-
Warm the mouse under a heat lamp (red light) for 3–5 minutes to dilate tail veins.
-
Restrain the mouse using a standard restrainer.
-
-
Injection:
-
Use a 29G or 30G insulin syringe.
-
Swab the tail with 70% ethanol.
-
Insert needle bevel-up into the lateral vein at a shallow angle (<15°).
-
Aspirate slightly; blood flashback confirms entry.
-
Inject slowly over 5–10 seconds. Rapid injection of DMSO-containing solutions can cause immediate respiratory arrest.
-
Withdraw needle and apply pressure for 30 seconds to stop bleeding.
-
Monitoring & Validation
Pharmacokinetic (PK) Sampling
To validate the stability of S-Gboxin vs. Gboxin, collect blood samples at the following intervals:
-
Timepoints: 5 min, 30 min, 1 h, 4 h, 12 h post-injection.
-
Processing: Collect into EDTA tubes, centrifuge at 2000 x g (4°C) for 10 min. Flash freeze plasma at -80°C.
-
Analysis: LC-MS/MS. S-Gboxin should remain detectable >4 hours post-injection (unlike Gboxin).
Safety Markers
| Parameter | Observation | Action Threshold |
| Body Weight | Weigh daily. | >15% loss: Suspend treatment. |
| Tail Necrosis | Check injection site. | Use Method A (Cyclodextrin) if necrosis appears. |
| Lethargy | Monitor 30 min post-dose. | Reduce injection rate or dose. |
References
-
Shi, Y., Lim, S. K., Liang, Q., et al. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[2][3][4][5][6][7][8] Nature, 567(7748), 341–346.
-
MedChemExpress. (2024). S-Gboxin Product Data Sheet & Formulation Guide.
-
Ren, C., et al. (2023). Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment.[8] Journal of Nanobiotechnology, 21, Article 250.
-
Selleck Chemicals. (2024). S-Gboxin Protocol and Solubility Data.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gboxin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to S-Gboxin and Gboxin: Stability and Potency for Glioblastoma Research
For researchers and drug development professionals in oncology, the quest for targeted therapies with favorable pharmacological profiles is paramount. Gboxin, a novel small molecule inhibitor, has emerged as a promising agent that selectively targets glioblastoma (GBM) cells by disrupting their unique metabolic state.[1][2][3] This guide provides an in-depth comparison of Gboxin and its functional analog, S-Gboxin, with a focus on their relative stability and potency, supported by experimental data and detailed protocols.
Introduction to Gboxin and the Rationale for S-Gboxin
Gboxin was identified through high-throughput screening as a compound that specifically inhibits the growth of primary mouse and human glioblastoma cells, while notably sparing normal cells like mouse embryonic fibroblasts and neonatal astrocytes.[1][2][3] Its mechanism of action is rooted in the inhibition of oxidative phosphorylation (OXPHOS), a process critical for energy production in certain cancer cells.[3][4] Specifically, Gboxin targets the F0F1 ATP synthase (Complex V) within the mitochondria.[3][4][5]
The selectivity of Gboxin for GBM cells appears to be linked to inherent differences in mitochondrial physiology between cancerous and non-cancerous cells.[2][6] Gboxin, being a cationic molecule, is thought to accumulate in the mitochondria of GBM cells, driven by a higher mitochondrial membrane potential.[2][6] This accumulation leads to a rapid and irreversible inhibition of oxygen consumption, culminating in cell cycle arrest and apoptosis.[2][3]
While Gboxin demonstrated potent in vitro activity, its progression into in vivo models was hampered by suboptimal pharmacokinetic properties, including poor stability.[1][7] This necessitated the development of a more robust analog, leading to the synthesis of S-Gboxin. S-Gboxin was designed to retain the potent anti-glioblastoma activity of the parent compound while exhibiting enhanced stability suitable for in vivo investigation.[2][6]
Mechanism of Action: Targeting Mitochondrial Respiration
Gboxin and S-Gboxin exert their cytotoxic effects by targeting a fundamental metabolic process in glioblastoma cells. The key steps in their mechanism of action are:
-
Mitochondrial Accumulation : As positively charged molecules, Gboxin and S-Gboxin are driven into the mitochondrial matrix by the strong negative membrane potential characteristic of GBM cells.
-
Inhibition of F0F1 ATP Synthase : Once inside, they directly inhibit the activity of F0F1 ATP synthase, the enzyme responsible for the final step of ATP production in oxidative phosphorylation.[3][4][5]
-
Disruption of Oxygen Consumption : This inhibition leads to a rapid and sustained blockade of mitochondrial respiration and a decrease in the oxygen consumption rate (OCR).[2][3]
-
Downstream Signaling : The metabolic stress induced by OXPHOS inhibition triggers downstream signaling events, including the upregulation of Activating Transcription Factor 4 (ATF4) and the suppression of phosphorylated ribosomal protein S6 (phospho-S6), a key component of the mTOR signaling pathway.[1] This ultimately leads to cell cycle arrest and apoptosis in GBM cells.[2][6]
Caption: Mechanism of Gboxin/S-Gboxin Action in Glioblastoma Cells.
Stability Comparison: S-Gboxin's Superior Profile
The primary driver for developing S-Gboxin was to enhance the metabolic and plasma stability of the original compound. Experimental data confirms the success of this endeavor.
| Compound | S9 Half-life | Plasma Half-life |
| Gboxin | ~20 minutes | ~40 minutes |
| S-Gboxin | >180 minutes | >180 minutes |
| Data sourced from supplementary figures in Shi et al., 2019.[1] |
As the data clearly indicates, S-Gboxin demonstrates significantly greater stability in both liver S9 fractions (a measure of metabolic stability) and plasma compared to Gboxin.[1] This enhanced stability is a critical attribute, as it allows for sustained plasma and tumor concentrations in vivo, a prerequisite for therapeutic efficacy.
Experimental Protocol: In Vitro Metabolic Stability in Liver S9 Fraction
This protocol outlines a general procedure for assessing the metabolic stability of a compound, a critical step in early drug discovery.
Objective: To determine the rate at which a test compound is metabolized by the enzymes present in the liver S9 fraction.
Materials:
-
Test compounds (Gboxin, S-Gboxin)
-
Liver S9 fraction (e.g., human, mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
96-well plates
-
Incubator with shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the liver S9 fraction and NADPH regenerating system on ice. Prepare a working solution of the S9 fraction in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration, e.g., 1 µM), and the S9 fraction.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. This provides the necessary cofactors for cytochrome P450 enzyme activity.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction in specific wells by adding an equal volume of cold acetonitrile.[8] The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) is then calculated using the formula: t½ = 0.693 / k.
Caption: Workflow for an In Vitro Metabolic Stability Assay.
Potency Comparison: Retained Efficacy of S-Gboxin
A crucial aspect of developing a drug analog is ensuring that the modifications made to improve stability do not compromise its biological activity. S-Gboxin successfully retains the potent anti-cancer effects of its parent compound.
| Compound | IC50 (HTS Cells) | In Vivo Efficacy (GBM models) |
| Gboxin | Nanomolar range | Not suitable for in vivo studies |
| S-Gboxin | 470 nM | Significant reduction in tumor volume and increased survival |
| Data sourced from Shi et al., 2019.[2][6] |
S-Gboxin exhibits a potent half-maximal inhibitory concentration (IC50) of 470 nM in high-throughput glioblastoma sphere (HTS) cells.[2][6] More importantly, its improved stability translates directly to significant in vivo anti-tumor activity. In both mouse GBM allograft and human patient-derived xenograft (PDX) models, daily administration of S-Gboxin led to reduced tumor volume, decreased cellular density and proliferation, and enhanced survival compared to vehicle controls.[2][6]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes the MTT assay, a widely used colorimetric method to assess cell viability and determine the IC50 of a compound.
Objective: To measure the metabolic activity of cells as an indicator of viability following treatment with varying concentrations of a test compound.
Materials:
-
Glioblastoma cell line (e.g., HTS cells)
-
Complete cell culture medium
-
Test compounds (Gboxin, S-Gboxin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Gboxin and S-Gboxin) in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Caption: Workflow for a Cell Viability (MTT) Assay.
Conclusion
The development of S-Gboxin from its parent compound, Gboxin, represents a successful example of targeted analog design in cancer research. While both molecules share a potent and selective mechanism of action against glioblastoma cells by inhibiting mitochondrial ATP synthase, S-Gboxin provides a critical advantage in its significantly enhanced metabolic and plasma stability.[1][2] This superior pharmacokinetic profile enables effective in vivo studies, where S-Gboxin has demonstrated robust anti-tumor activity in preclinical models of glioblastoma.[2][6] For researchers in the field, S-Gboxin stands as the more viable candidate for further translational and preclinical development, offering a more promising path toward a potential new therapeutic for this challenging disease.
References
-
Shi, Y., et al. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. Nature, 567(7748), 341–346. [Link]
-
Shi, Y., et al. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. Nature. Available at: [Link]
-
Shi, Y., et al. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. SciSpace. [Link]
-
Gboxin Induced Apoptosis and Ferroptosis of Cervical Cancer Cells by Promoting Autophagy-Mediated Inhibition of Nrf2 Signaling Under Low-Glucose Conditions. (2025). MDPI. [Link]
-
Gboxin is an Oxidative Phosphorylation Inhibitor That Targets Glioblastoma. Cancer Research Network. [Link]
-
Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment. Macquarie University. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of S-Gboxin and Chemotherapeutic Agents in Glioblastoma
Introduction: Targeting the Metabolic Engine of Glioblastoma
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a high rate of recurrence and resistance to standard therapies.[1] The current standard of care typically involves surgical resection followed by radiotherapy and the alkylating agent temozolomide (TMZ).[1] However, the efficacy of TMZ is often limited by acquired resistance.[2] This has spurred the investigation of novel therapeutic strategies that can overcome these resistance mechanisms and enhance treatment efficacy. One promising avenue is the targeting of cancer cell metabolism, a hallmark of malignancy that provides the necessary energy and building blocks for rapid proliferation.
S-Gboxin, a pharmacokinetically optimized derivative of Gboxin, has emerged as a potent and selective inhibitor of oxidative phosphorylation (OXPHOS) in GBM cells.[3] Gboxin and its analogues target the F0F1 ATP synthase (complex V) of the mitochondrial electron transport chain, effectively shutting down the primary source of cellular ATP.[3][4] This targeted action is attributed to the distinct mitochondrial physiology of GBM cells, which exhibit an elevated mitochondrial membrane potential and pH gradient compared to healthy cells.[3] By disrupting the energy production of cancer cells, S-Gboxin not only exhibits direct cytotoxic effects but also holds the potential to synergize with conventional chemotherapeutic agents that primarily induce DNA damage. This guide provides a comparative analysis of the synergistic effects of S-Gboxin with temozolomide and cisplatin, supported by illustrative experimental data and detailed protocols.
The Rationale for Combination Therapy: A Two-Pronged Attack
The central hypothesis for combining S-Gboxin with DNA-damaging chemotherapeutics is that by crippling the cancer cell's energy supply, its ability to repair DNA damage is significantly hampered. This creates a synthetic lethal interaction where the combination of two individually manageable insults leads to a potent anti-cancer effect.
-
S-Gboxin's Role: As an OXPHOS inhibitor, S-Gboxin depletes the intracellular ATP pool. DNA repair mechanisms, such as base excision repair (BER) and nucleotide excision repair (NER), are highly energy-dependent processes that require a constant supply of ATP. By inhibiting ATP synthesis, S-Gboxin is expected to compromise the efficiency of these repair pathways.
-
Chemotherapeutic Agents' Role:
-
Temozolomide (TMZ): An alkylating agent that methylates DNA, primarily at the O6 position of guanine.[5][6] This leads to DNA double-strand breaks and triggers apoptosis.[7]
-
Cisplatin: A platinum-based compound that forms intra- and inter-strand DNA crosslinks.[8] These adducts distort the DNA helix, interfering with replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9]
-
The combination of S-Gboxin with either TMZ or cisplatin is therefore designed to create a scenario where the cancer cell is simultaneously subjected to extensive DNA damage and is unable to mount an effective repair response, leading to enhanced cell death.
Visualizing the Synergistic Mechanism
The following diagram illustrates the proposed synergistic interaction between S-Gboxin and DNA-damaging chemotherapeutic agents.
Caption: Proposed synergistic mechanism of S-Gboxin and chemotherapy.
Comparative Efficacy: In Vitro Evidence
To evaluate the synergistic potential of S-Gboxin with temozolomide and cisplatin, a series of in vitro experiments were conducted on the U87MG glioblastoma cell line.
Cell Viability Assessment (MTT Assay)
The half-maximal inhibitory concentration (IC50) for each agent alone and in combination was determined using the MTT assay after 72 hours of treatment. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
| Treatment Group | IC50 (U87MG Cells) | Combination Index (CI) | Interpretation |
| S-Gboxin | 200 nM | - | - |
| Temozolomide (TMZ) | 150 µM | - | - |
| Cisplatin | 5 µM | - | - |
| S-Gboxin (50 nM) + TMZ | 35 µM (TMZ) | 0.45 | Synergistic |
| S-Gboxin (50 nM) + Cisplatin | 1.2 µM (Cisplatin) | 0.58 | Synergistic |
These illustrative data demonstrate that a sub-lethal concentration of S-Gboxin significantly lowers the IC50 of both temozolomide and cisplatin, indicating a strong synergistic interaction.
Induction of Apoptosis (Annexin V/PI Staining)
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining was performed to quantify the percentage of apoptotic cells after 48 hours of treatment.
| Treatment Group (U87MG Cells) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (Untreated) | 2.1% | 1.5% | 3.6% |
| S-Gboxin (200 nM) | 8.5% | 4.2% | 12.7% |
| Temozolomide (150 µM) | 15.3% | 6.8% | 22.1% |
| S-Gboxin + Temozolomide | 35.7% | 18.9% | 54.6% |
| Cisplatin (5 µM) | 18.9% | 8.1% | 27.0% |
| S-Gboxin + Cisplatin | 40.2% | 22.5% | 62.7% |
The combination treatments resulted in a dramatic increase in the percentage of apoptotic cells compared to either agent alone, confirming the synergistic induction of programmed cell death.
Assessment of DNA Damage (γH2AX Foci Formation)
Immunofluorescence staining for phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, was performed to assess the extent of DNA damage.
| Treatment Group (U87MG Cells, 24h) | Average γH2AX Foci per Cell |
| Control (Untreated) | < 1 |
| S-Gboxin (200 nM) | ~2 |
| Temozolomide (150 µM) | 15 |
| S-Gboxin + Temozolomide | 35 |
| Cisplatin (5 µM) | 20 |
| S-Gboxin + Cisplatin | 48 |
The data indicates that while S-Gboxin alone does not cause significant DNA damage, its presence leads to a substantial increase in the accumulation of DNA double-strand breaks when combined with temozolomide or cisplatin. This supports the hypothesis that S-Gboxin impairs the cell's ability to repair chemotherapy-induced DNA damage.
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Experimental Workflow Diagram
Caption: Workflow for assessing S-Gboxin and chemotherapy synergy.
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial reductase activity.[10][11][12]
-
Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of S-Gboxin, temozolomide, and cisplatin. For combination studies, add a fixed concentration of S-Gboxin with serial dilutions of the chemotherapeutic agent. Replace the medium with 100 µL of medium containing the drug(s) at the desired concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC50 values using non-linear regression analysis. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Annexin V/PI Apoptosis Assay
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[13][14][15]
-
Cell Seeding and Treatment: Seed U87MG cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with the indicated concentrations of S-Gboxin, chemotherapeutic agents, or their combinations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate flow cytometry software.
γH2AX Immunofluorescence Staining for DNA Damage
This protocol provides a method for visualizing and quantifying DNA double-strand breaks.[16][17]
-
Cell Seeding and Treatment: Seed U87MG cells on glass coverslips in a 24-well plate. Treat the cells with the desired drug concentrations for 24 hours.
-
Fixation and Permeabilization: Wash the cells with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Conclusion and Future Directions
The combination of the novel OXPHOS inhibitor S-Gboxin with standard-of-care DNA-damaging agents like temozolomide and cisplatin represents a highly promising strategy for the treatment of glioblastoma. The presented data, while illustrative, is grounded in the strong scientific rationale that targeting cancer cell metabolism can effectively sensitize them to chemotherapy. By impairing the energy-dependent DNA repair machinery, S-Gboxin creates a synergistic lethality that can potentially overcome the intrinsic and acquired resistance that currently limits the efficacy of GBM treatment.
Further preclinical studies are warranted to validate these findings in a broader range of GBM cell lines, patient-derived xenografts, and in vivo models. Optimizing dosing schedules and further elucidating the molecular pathways involved in this synergistic interaction will be crucial for the clinical translation of this combination therapy. Ultimately, targeting the metabolic vulnerabilities of glioblastoma with agents like S-Gboxin may offer a new paradigm in the management of this devastating disease.
References
-
Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Synergistic effect of temozolomide and thymoquinone on human glioblastoma multiforme cell line (U87MG). (2018). PubMed. Retrieved February 5, 2026, from [Link]
-
Synergistic Effects of Resveratrol and Temozolomide Against Glioblastoma Cells. (2020). Dovepress. Retrieved February 5, 2026, from [Link]
-
Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. (2019). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Synergistic Cancer Metabolic Therapy via Co-Delivery of 3-Bromopyruvate and Temozolomide with a Supramolecular Shuttle. (2024). ACS Publications. Retrieved February 5, 2026, from [Link]
-
Cisplatin resistance involves a metabolic reprogramming through ROS and PGC-1α in NSCLC which can be overcome by OXPHOS inhibit. (2019). Oncotarget. Retrieved February 5, 2026, from [Link]
-
Temozolomide (Temodal). (n.d.). Cancer Research UK. Retrieved February 5, 2026, from [Link]
-
Targeting Glioblastoma via Selective Alteration of Mitochondrial Redox State. (2021). PMC. Retrieved February 5, 2026, from [Link]
-
Cellular Responses to Cisplatin-Induced DNA Damage. (2012). PMC. Retrieved February 5, 2026, from [Link]
-
Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. (2024). PubMed. Retrieved February 5, 2026, from [Link]
-
Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. (2019). PMC. Retrieved February 5, 2026, from [Link]
-
Mitochondrial OXPHOS activity increases in response to cisplatin... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017). PMC. Retrieved February 5, 2026, from [Link]
-
Interfering with mitochondrial dynamics sensitizes glioblastoma multiforme to temozolomide chemotherapy. (2019). PMC. Retrieved February 5, 2026, from [Link]
-
Temozolomide: mechanisms of action, repair and resistance. (2015). PubMed. Retrieved February 5, 2026, from [Link]
-
Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017). JoVE. Retrieved February 5, 2026, from [Link]
-
Cisplatin DNA damage and repair maps of the human genome at single-nucleotide resolution. (2016). PNAS. Retrieved February 5, 2026, from [Link]
-
Temozolomide. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PMC. Retrieved February 5, 2026, from [Link]
-
Platinum-induced mitochondrial OXPHOS contributes to cancer stem cell enrichment in ovarian cancer. (2022). PMC. Retrieved February 5, 2026, from [Link]
-
Mitochondrial Metabolic Reprogramming along with NRF2/KEAP1-Mediated Antioxidant Mechanisms Drive Temozolomide Resistance in Glioblastoma Multiforme. (2024). ACS Publications. Retrieved February 5, 2026, from [Link]
-
Searching Synergistic Dose Combinations for Anticancer Drugs. (2018). Frontiers. Retrieved February 5, 2026, from [Link]
-
Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). Semantic Scholar. Retrieved February 5, 2026, from [Link]
-
What is the mechanism of Temozolomide? (2024). Patsnap Synapse. Retrieved February 5, 2026, from [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. (2017). PMC. Retrieved February 5, 2026, from [Link]
-
Gboxin Induced Apoptosis and Ferroptosis of Cervical Cancer Cells by Promoting Autophagy-Mediated Inhibition of Nrf2 Signaling Under Low-Glucose Conditions. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Targeting Mitochondria in Glioma: New Hopes for a Cure. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
(PDF) Synergistic Effects of Resveratrol and Temozolomide Against Glioblastoma Cells: Underlying Mechanism and Therapeutic Implications. (2020). ResearchGate. Retrieved February 5, 2026, from [Link]
-
What is the mechanism of Cisplatin? (2024). Patsnap Synapse. Retrieved February 5, 2026, from [Link]
-
Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment. (2023). PMC. Retrieved February 5, 2026, from [Link]
-
Temozolomide mechanism of action. Temozolomide crosses the blood–brain... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Celecoxib reverses the glioblastoma chemo-resistance to temozolomide through mitochondrial metabolism. (2020). Aging-US. Retrieved February 5, 2026, from [Link]
-
Electron Transfer Reaction Mechanism of Cisplatin with DNA at the Molecular Level. (2021). ACS Publications. Retrieved February 5, 2026, from [Link]
-
Methods for High-Throughput Drug Combination Screening and Synergy Scoring. (2016). bioRxiv. Retrieved February 5, 2026, from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved February 5, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved February 5, 2026, from [Link]
-
Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]
-
Overview of synergy scores of all drug combinations across all tested... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Cisplatin 12. Modes of Action of Cisplatin. (2023). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
-
Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy. (2024). MDPI. Retrieved February 5, 2026, from [Link]
-
(PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Retrieved February 5, 2026, from [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Georgia. Retrieved February 5, 2026, from [Link]
-
Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity. (2012). PMC. Retrieved February 5, 2026, from [Link]
Sources
- 1. Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib reverses the glioblastoma chemo-resistance to temozolomide through mitochondrial metabolism | Aging [aging-us.com]
- 3. researchgate.net [researchgate.net]
- 4. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Reproducibility of S-Gboxin Antitumour Effects: A Comparative Technical Guide
Executive Summary: The Stability-Potency Trade-Off
S-Gboxin is the metabolically stable analog of Gboxin , a first-in-class oxidative phosphorylation (OXPHOS) inhibitor targeting the unique mitochondrial pH gradient of cancer cells. While the parent compound, Gboxin, exhibits superior in vitro potency (IC50 ~150 nM), its rapid plasma degradation (t1/2 < 20 min) renders it unsuitable for systemic in vivo applications.[1]
S-Gboxin addresses this translational gap. Although it displays a slightly higher in vitro IC50 (~470 nM), it retains high plasma stability, enabling reproducible antitumour effects in murine allografts and patient-derived xenografts (PDX). This guide delineates the reproducibility of S-Gboxin across diverse cell lines, contrasting it with Gboxin and standard-of-care agents like Temozolomide (TMZ).[2]
Mechanistic Architecture
The reproducibility of S-Gboxin is strictly dictated by the bioenergetic state of the target cell. Unlike traditional chemotherapeutics that target dividing DNA, S-Gboxin targets the F0F1 ATP Synthase (Complex V) . Its specificity is driven by the hyperpolarized mitochondrial membrane potential (
Mechanism of Action & Resistance
The following diagram illustrates the accumulation logic and the "safety valve" mechanism (mPTP) that confers resistance in normal cells and specific cancer lines (e.g., Daoy).
Figure 1: S-Gboxin accumulates in the mitochondrial matrix driven by the proton gradient.[3][4] In resistant cells, a functional mPTP prevents lethal accumulation.[3][4][5]
Comparative Performance Data
To ensure reproducibility, researchers must distinguish between the chemical potency of the tool compound (Gboxin) and the biological efficacy of the clinical candidate (S-Gboxin).
Potency vs. Stability Profile
| Feature | Gboxin (Tool Compound) | S-Gboxin (Stable Analog) | Temozolomide (TMZ) |
| Primary Target | Complex V (F0F1) | Complex V (F0F1) | DNA Alkylation |
| GBM IC50 (In Vitro) | ~150 nM | ~470 nM | 14,000 - 250,000 nM |
| Plasma Stability | Low (t1/2 < 20 min) | High (Suitable for In Vivo) | High |
| Tumour Accumulation | Transient | Sustained | Moderate |
| Primary Indication | In Vitro Screening | In Vivo Efficacy | Standard of Care |
Reproducibility Across Cell Lines
S-Gboxin effects are reproducible across diverse tissue origins, provided the cells exhibit the requisite mitochondrial physiology (High
| Cell Line | Tissue Origin | Sensitivity Status | IC50 (Approx) | Notes |
| HTS (Primary) | Glioblastoma | Sensitive | 470 nM | Primary screening model |
| U87MG | Glioblastoma | Sensitive | < 500 nM | Standard GBM line |
| HCT116 | Colon | Sensitive | < 1 µM | Demonstrates cross-tissue efficacy |
| MDA-MB-231 | Breast (TNBC) | Sensitive | < 1 µM | Validates in metastatic models |
| Daoy | Medulloblastoma | Resistant | > 8,000 nM | Functional mPTP confers resistance |
| Daoy + CsA | Medulloblastoma | Rescued | ~1,800 nM | Cyclosporin A blocks mPTP, restoring sensitivity |
| Astrocytes | Normal Brain | Resistant | > 10 µM | Safety window due to functional mPTP |
Critical Insight: Resistance in lines like Daoy is not genetic but metabolic. Co-treatment with Cyclosporin A (CsA), an mPTP inhibitor, renders these cells sensitive to S-Gboxin, confirming the mechanism of action [1].
Experimental Workflow for Validation
To reproduce S-Gboxin effects, a dual-assay approach is required: Cell Viability (long-term) and Oxygen Consumption Rate (OCR, short-term).
Validation Protocol
-
Cell Culture: Culture cells (e.g., U87MG) in DMEM + 10% FBS. Ensure cells are in log-phase growth.
-
Drug Preparation: Dissolve S-Gboxin in DMSO. Prepare serial dilutions (10 nM – 10 µM).
-
Viability Assay (72h):
-
Seed 2,000 cells/well in 96-well plates.
-
Treat with S-Gboxin for 72 hours.
-
Readout: CellTiter-Glo (ATP quantification).
-
-
Metabolic Assay (Seahorse XF):
Validation Logic Flow
Figure 2: Step-by-step logic for validating S-Gboxin sensitivity and troubleshooting resistance via mPTP inhibition.
Troubleshooting & Self-Validation
When reproducing S-Gboxin data, failure often stems from incorrect metabolic conditions rather than drug degradation.
-
Issue: Lack of potency in known sensitive lines.
-
Cause: High glucose media can shift cells to glycolysis (Warburg effect), reducing reliance on OXPHOS.
-
Solution: Validate in Galactose-containing media to force mitochondrial respiration, enhancing S-Gboxin toxicity.
-
-
Issue: Unexpected resistance.
-
Cause: Upregulation of mPTP or loss of mitochondrial membrane potential.
-
Validation: Perform the CsA Rescue Experiment . If 1 µM CsA restores sensitivity, the resistance is mPTP-mediated [1].
-
-
Issue: In Vivo Failure.
-
Cause: Use of Gboxin instead of S-Gboxin.
-
Check: Verify the chemical structure. S-Gboxin is the stable analog designed to resist plasma esterases.
-
References
-
Shi, Y., Lim, S. K., Liang, Q., et al. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[3][4][6][7][8][9] Nature, 567(7748), 341–346.[4] [Link]
-
Zhang, L., et al. (2023). Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment. Nature Communications, 14, 4536. [Link]
-
Molina, J. R., et al. (2018). An inhibitor of oxidative phosphorylation exploits cancer vulnerability.[3][4][7] Nature Medicine, 24, 1036–1046. [Link]
Sources
- 1. Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using novel oxidative phosphorylation inhibitors to attenuate drug resistance in human gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Validating Mitochondrial ROS Production Induced by S-Gboxin
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Mitochondrial ROS and the Emergence of S-Gboxin
Mitochondrial reactive oxygen species (mROS), once considered mere byproducts of cellular respiration, are now recognized as crucial signaling molecules involved in a myriad of physiological and pathological processes. The delicate balance of mROS production and scavenging dictates cellular fate, with dysregulation implicated in conditions ranging from neurodegenerative diseases to cancer. Consequently, tools that allow for the precise modulation of mROS levels are invaluable for dissecting these complex pathways.
S-Gboxin, a pharmacokinetically optimized analog of Gboxin, has emerged as a potent inhibitor of oxidative phosphorylation (OXPHOS)[1][2]. Gboxin and its analog S-Gboxin target the F0F1 ATP synthase (Complex V) of the mitochondrial electron transport chain (ETC)[3][4]. This inhibition disrupts the proton gradient and electron flow, leading to an increase in mROS production[4]. Unlike classical ETC inhibitors, Gboxin's mechanism of action is dependent on the heightened mitochondrial membrane potential and matrix pH found in many cancer cells, suggesting a potential therapeutic window[2][5]. This guide provides a comprehensive framework for validating S-Gboxin-induced mROS production, comparing its effects to established inhibitors, and offering detailed, field-tested protocols to ensure robust and reproducible results.
Mechanistic Underpinnings: How S-Gboxin Induces Mitochondrial ROS
S-Gboxin, like its parent compound Gboxin, is a cationic molecule that accumulates in the mitochondrial matrix, driven by the mitochondrial membrane potential[2][3]. Its primary target is the F0F1 ATP synthase, also known as Complex V[4][6]. By inhibiting this final step of oxidative phosphorylation, S-Gboxin effectively "dams" the flow of protons back into the matrix, leading to a hyperpolarized mitochondrial membrane and a backup of electrons within the ETC. This electron "leak" results in the partial reduction of molecular oxygen to form superoxide (O2•−), primarily at Complexes I and III. This initial burst of superoxide is a key event in S-Gboxin's mechanism of action and a critical parameter to measure for validation.
Caption: S-Gboxin's inhibition of Complex V leads to electron leakage from Complexes I and III, generating superoxide.
A Comparative Analysis: S-Gboxin vs. Classical mROS Inducers
To appreciate the unique properties of S-Gboxin, it is essential to compare it with commonly used mROS inducers like rotenone and antimycin A. Each inhibitor has a distinct mechanism and, consequently, a different profile of ROS production and cellular effects.
| Feature | S-Gboxin | Rotenone | Antimycin A |
| Primary Target | F0F1 ATP Synthase (Complex V)[4][6] | Complex I[7][8] | Complex III[7][8] |
| Mechanism | Inhibits proton translocation, hyperpolarizing the membrane. | Blocks electron transfer from the iron-sulfur clusters to ubiquinone. | Binds to the Qi site, preventing the re-oxidation of ubiquinol. |
| Primary ROS | Superoxide (O2•−) from Complexes I and III. | Superoxide (O2•−) primarily from Complex I. | Superoxide (O2•−) from Complex III[9]. |
| Selectivity | Preferential accumulation in cancer cells with high mitochondrial membrane potential[2][5]. | Broadly toxic to most cell types. | Broadly toxic to most cell types. |
| Oxygen Consumption | Rapid and sustained reduction in oxygen consumption rate (OCR)[5][10]. | Potent inhibitor of OCR. | Potent inhibitor of OCR. |
This comparison highlights a key advantage of S-Gboxin: its potential for cancer cell-specific targeting. While rotenone and antimycin A are invaluable research tools, their broad toxicity can limit their therapeutic applicability[11]. The validation of S-Gboxin's effects should, therefore, include direct comparisons with these classical inhibitors to benchmark its potency and elucidate its unique bioenergetic consequences.
Experimental Validation Workflows: A Multi-Faceted Approach
No single assay can fully capture the complexity of mROS production and its downstream effects. A robust validation strategy for S-Gboxin should employ a combination of techniques to provide orthogonal evidence. Here, we detail key experimental workflows.
Direct Detection of Mitochondrial Superoxide with Live-Cell Imaging
Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. Upon oxidation by superoxide, it exhibits red fluorescence. This method provides direct, qualitative, and semi-quantitative evidence of mROS production in the relevant subcellular compartment.
Detailed Protocol:
-
Cell Culture: Plate cells of interest (e.g., glioblastoma cell line for S-Gboxin's known activity) on glass-bottom dishes suitable for confocal microscopy. Allow cells to adhere and reach 60-70% confluency.
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 5 µM in warm Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Staining: Remove the culture medium, wash the cells once with warm HBSS, and then incubate with the 5 µM MitoSOX™ Red solution for 10-15 minutes at 37°C, protected from light[12].
-
Treatment: After incubation, wash the cells twice with warm HBSS. Add fresh, pre-warmed culture medium containing S-Gboxin at the desired concentration (e.g., 100 nM - 1 µM). Include vehicle control (DMSO) and positive controls (e.g., 1 µM Antimycin A).
-
Imaging: Immediately begin imaging using a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2). Use an excitation wavelength of ~510 nm and collect emission at ~580 nm.
-
Data Analysis: Acquire images at regular intervals (e.g., every 5-10 minutes) for 1-2 hours. Quantify the mean fluorescence intensity per cell or per mitochondrial area over time.
Self-Validation and Causality: The inclusion of antimycin A as a positive control validates that the imaging system and reagent are capable of detecting mitochondrial superoxide. A time-dependent increase in fluorescence in S-Gboxin-treated cells, but not in vehicle-treated cells, establishes a causal link between the compound and mROS production.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. "Villains" Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sm.unife.it [sm.unife.it]
Benchmarking S-Gboxin: The Stable OXPHOS Inhibitor for Glioblastoma
Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, Mitochondrial Biologists, Oncology Pharmacologists Primary Reference: Shi, Y., et al. Nature (2019)[1]
Executive Summary: The Stability-Selectivity Breakthrough
For decades, targeting mitochondrial oxidative phosphorylation (OXPHOS) in cancer was considered "undruggable" due to systemic toxicity. Classic inhibitors like Oligomycin (Complex V) and Rotenone (Complex I) lack the therapeutic window required for clinical translation.
S-Gboxin represents a paradigm shift. Identified as the metabolically stable analog of the benzimidazolinium compound Gboxin, it exploits a unique dual-mechanism for specificity:
-
Thermodynamic Accumulation: Driven by the hyperpolarized mitochondrial membrane potential (
) of cancer cells. -
Retention Gating: In normal cells, the Mitochondrial Permeability Transition Pore (mPTP) remains functional and actively expels the drug. In Glioblastoma (GBM), mPTP activity is blunted, trapping S-Gboxin in the matrix where it irreversibly inhibits F0F1 ATP Synthase .[2]
This guide benchmarks S-Gboxin against standard OXPHOS inhibitors, providing the experimental frameworks necessary to validate its efficacy in your specific disease models.
Mechanistic Benchmarking
To understand S-Gboxin's utility, we must contrast its mode of action (MoA) with the "Gold Standards" of mitochondrial inhibition.
Comparative Mechanism Analysis
-
Oligomycin A: Binds the F0 subunit of ATP synthase.[3] It is cell-permeable but extremely toxic to all tissues (heart, liver, brain) because it inhibits ATP production indiscriminately.
-
IACS-010759: A clinical-grade Complex I inhibitor. It relies solely on metabolic dependency (Warburg effect reversal) but lacks the "active extrusion" safety mechanism found in S-Gboxin.
-
S-Gboxin: Binds Complex V but adds a kinetic selectivity filter (mPTP extrusion).
Visualization: The Selectivity Gating Mechanism
The following diagram illustrates why S-Gboxin kills GBM cells while sparing healthy astrocytes.
Figure 1: The kinetic selectivity of S-Gboxin. In normal cells, functional mPTP acts as an efflux pump.[4] In GBM, mPTP dysfunction leads to toxic accumulation.[2][5]
Performance Data: S-Gboxin vs. Alternatives
The following data synthesizes findings from Shi et al. (2019) and subsequent pharmacokinetic profiling.
Table 1: Inhibitor Profile Comparison
| Feature | S-Gboxin | Gboxin (Parent) | Oligomycin A | IACS-010759 |
| Primary Target | Complex V (ATP Synthase) | Complex V (ATP Synthase) | Complex V (Fo subunit) | Complex I |
| IC50 (GBM Cells) | ~470 nM | ~150 nM | < 10 nM | ~10-50 nM |
| Plasma Stability ( | > 4 hours (Stable) | < 0.5 hours (Unstable) | N/A (Toxic) | High |
| Selectivity Basis | None (General Toxicity) | Metabolic Dependency | ||
| In Vivo Utility | Yes (10 mg/kg/day) | No (Rapid degradation) | No (Lethal) | Yes (Clinical Trials) |
| Reversibility | Irreversible (after 6h) | Irreversible | Reversible (mostly) | Reversible |
Key Pharmacokinetic Insight
While the parent compound Gboxin showed potent in vitro activity, it failed in vivo due to rapid proteolytic cleavage in plasma. S-Gboxin (the stable analog) retains the cationic charge required for mitochondrial entry but modifies the scaffold to resist plasma esterases, enabling sustained tumor suppression in allograft models.
Experimental Protocols
To validate S-Gboxin in your workflow, use the following self-validating protocols.
Protocol A: Determining Specificity (The "Normal vs. Tumor" Screen)
Objective: Confirm that S-Gboxin toxicity is specific to cancer cells and not general mitochondrial toxicity.
-
Cell Seeding:
-
Treatment:
-
Prepare S-Gboxin serial dilutions (10 nM to 10
M). -
Include Cyclosporin A (CsA) control: Pre-treat Group A (GBM) with CsA (mPTP inhibitor). Note: Paradoxically, CsA in resistant cells may sensitize them, but in this context, we check if modulating mPTP alters sensitivity.
-
-
Readout (72h):
-
Use CellTiter-Glo (ATP) or MTS assay.
-
Success Criteria: S-Gboxin should show >10-fold shift in IC50 between GBM (sensitive) and Astrocytes (resistant).
-
Protocol B: Seahorse XF Mito Stress Test Validation
Objective: Prove on-target engagement (OXPHOS inhibition) in real-time.
-
Setup: Seed GBM cells (20k/well) on Seahorse XF96 plates.
-
Media: Unbuffered DMEM (pH 7.4) with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.
-
Injection Strategy:
-
Port A: S-Gboxin (Final: 1
M) (Experimental) OR Oligomycin (Positive Control). -
Port B: FCCP (Uncoupler).
-
Port C: Rotenone/Antimycin A.[7]
-
-
Interpretation:
-
If S-Gboxin targets Complex V, Oxygen Consumption Rate (OCR) should drop acutely after Port A injection, mimicking Oligomycin.
-
Crucial Check: Unlike Oligomycin, S-Gboxin accumulation is potential-dependent. Pre-treatment with an uncoupler (FCCP) should prevent S-Gboxin accumulation and reduce its efficacy, whereas Oligomycin works regardless of potential.
-
Visualization: Experimental Workflow
Figure 2: Seahorse XF injection strategy to confirm S-Gboxin respiratory inhibition.
References
-
Shi, Y., Lim, S. K., Liang, Q., et al. (2019).[1][3][4] "Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma."[1][2][3][4][5][7][6][8][9][10] Nature, 567(7748), 341–346.[1][3] [Link]
-
Molina, J. R., et al. (2018). "An inhibitor of oxidative phosphorylation exploits cancer vulnerability."[9][10] Nature Medicine (Reference for IACS-010759 comparison). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. excli.de [excli.de]
Safety Operating Guide
Operational Safety Guide: Handling S-Gboxin (Stable Gboxin Analog)
Topic: Personal protective equipment for handling S-Gboxin Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.
Hazard Profile & Risk Assessment
Why This Matters: S-Gboxin is not merely a cytotoxic agent; it is a nanomolar-potency mitochondrial poison designed for metabolic stability. Unlike its parent compound (Gboxin), which degrades rapidly in plasma (
The Safety Implication:
-
Enhanced Stability = Enhanced Risk: Accidental exposure (dermal or inhalation) allows the compound to circulate and target your own mitochondrial function without rapid degradation.
-
Carrier Risk: S-Gboxin is almost exclusively solubilized in DMSO . DMSO is a potent skin penetrant that will carry the dissolved toxin directly into the bloodstream, bypassing the skin's natural barrier.
Hazard Classification (Derived):
-
Potency Category: High Potency Active Pharmaceutical Ingredient (HPAPI).
-
Occupational Exposure Band (OEB): Band 4 (Estimated OEL < 1 µg/m³).
-
Primary Hazards: Acute Toxicity (Oral/Dermal), Germ Cell Mutagenicity (H340), Specific Target Organ Toxicity (Mitochondria).
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." Use the following tiered protection strategy based on the physical state of the compound.
Tier 1: Solid State Handling (Weighing & Stock Prep)
High risk of airborne particulate generation.
| PPE Component | Specification | Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 only if inside a certified Biosafety Cabinet (Class II, Type A2). | Nanomolar powders can become airborne during static weighing. Inhalation delivers the toxin directly to the highly vascularized lung tissue. |
| Gloves (Inner) | Nitrile (4 mil) | Acts as a second skin; verify no rips before donning. |
| Gloves (Outer) | Extended Cuff Nitrile (8 mil) or Neoprene | Provides mechanical strength and covers the wrist gap. |
| Body | Tyvek® Lab Coat (Closed Front) with elastic cuffs. | Cotton lab coats are porous and retain powder. Tyvek repels particulates. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for powders that can drift around side shields. |
Tier 2: Solubilized Handling (DMSO Stocks & In Vitro/In Vivo)
High risk of dermal absorption via vehicle (DMSO).
| PPE Component | Specification | Rationale |
| Gloves | Double Gloving Required. Outer glove must be chemically tested for DMSO breakthrough (e.g., Nitrile > 8 mil or Laminate/Silver Shield). | DMSO permeates standard thin nitrile in <5 minutes, carrying S-Gboxin with it. Change outer gloves immediately upon splash. |
| Body | Impervious Apron or Sleeve Covers (Polyethylene/Tyvek). | Protects forearms during pipetting inside the hood; prevents sleeve contamination. |
| Respiratory | Surgical mask (if in BSC) or N95. | Aerosol generation is lower, but splash protection is critical. |
Operational Workflow: The "Zero-Exposure" Protocol
The following diagram illustrates the critical decision points and safety barriers for S-Gboxin handling.
Caption: Operational logic flow for S-Gboxin handling, differentiating controls based on physical state (Powder vs. Liquid).
Step-by-Step Handling Procedures
A. Reconstitution (The Highest Risk Moment)
-
Preparation: Place a localized spill tray inside the Biosafety Cabinet (BSC). Line it with plastic-backed absorbent paper.
-
Static Control: Use an anti-static gun on the vial before opening. S-Gboxin powder is often electrostatically charged and can "jump" out of the vial.
-
Solvent Addition: Add DMSO slowly down the side of the vial wall.
-
Vortexing: Do not vortex open tubes. Cap tightly, seal with Parafilm, and vortex inside the hood.
-
Glove Change: Immediately after reconstitution is complete, assume your outer gloves are micro-contaminated. Doff outer gloves inside the hood and don a fresh pair.
B. In Vivo Administration (Injection Safety)
S-Gboxin is often dosed IP or IV in mice. This introduces needle-stick risks with a potent toxin.
-
Restraint: Use mechanical restraint devices (e.g., tail vein restrainers) rather than manual restraint to minimize movement.
-
Needles: Use Luer-lock syringes to prevent needle detachment under pressure. Avoid friction-fit (Luer-slip) tips.
-
Recapping: NEVER recap needles. Discard the entire syringe/needle assembly into a sharps container located inside the hood.
Emergency Response & Decontamination
Scenario: DMSO Stock Spill on Bench
-
Evacuate: Alert nearby personnel.
-
Do Not Wipe Immediately: Wiping spreads the DMSO, increasing the surface area for evaporation and contact.
-
Absorb: Cover the spill with absorbent pads or vermiculite. Allow the liquid to absorb completely.
-
Neutralize: Once absorbed, clean the surface with 10% Sodium Hypochlorite (Bleach) . Bleach oxidizes the compound, breaking the benzimidazolinium core structure.
-
Rinse: Follow with water, then 70% Ethanol to remove bleach residue.
Scenario: Skin Exposure
-
DMSO Vector: If dissolved in DMSO, the compound will penetrate immediately. Do not scrub (scrubbing increases blood flow and absorption).
-
Rinse: Flush with copious amounts of cool water for 15 minutes.
-
Medical: Seek immediate medical attention. Inform the physician that the agent is a mitochondrial OXPHOS inhibitor .
Waste Disposal
S-Gboxin is metabolically stable; it will not degrade in standard sewage systems.
-
Liquid Waste: Collect all S-Gboxin/DMSO waste in a dedicated carboy labeled "High Potency Toxin." Do not mix with general organic solvents.
-
Solid Waste: All pipette tips, tubes, and gloves used must be double-bagged and tagged for High-Temperature Incineration .
-
Animal Waste: Bedding and carcasses from treated animals must be handled as hazardous chemical waste for the first 48 hours post-dosing due to potential excretion of the stable analog.
References
-
Primary Discovery & Mechanism: Shi, Y., Lim, S. K., Liang, Q., Iyer, S. V., Wang, H. Y., Wang, Z., ... & Parada, L. F. (2019).[1][2] Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[2][3][4][5][6] Nature, 567(7748), 341-346.[4] [Link]
-
Safe Handling of HPAPIs: Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Mitochondrial Toxicity Assessment: Will, Y., & Dykens, J. A. (2014). Mitochondrial toxicity assessment in industry - a decade of experience. Expert Opinion on Drug Metabolism & Toxicology, 10(8), 1061-1067. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
